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Compound of Interest

Compound Name: 1-Boc-4-carboxymethyl piperazine

Cat. No.: B130021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and

analytical protocols for 1-Boc-4-carboxymethyl piperazine. This information is critical for the

accurate identification, characterization, and quantification of this compound in various stages

of research and drug development.

Core Concepts in Mass Spectrometry of Boc-
Protected Compounds
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis. Its

behavior under mass spectrometry conditions is well-characterized and predictable. A key

fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire

Boc group (100 Da) through cleavage of the carbamate bond. This predictable fragmentation is

a valuable tool in the structural elucidation of Boc-protected molecules like 1-Boc-4-
carboxymethyl piperazine.

Quantitative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for 1-Boc-4-carboxymethyl
piperazine. The data is based on its molecular formula (C₁₁H₂₀N₂O₄) and predicted

fragmentation patterns under typical electrospray ionization (ESI) conditions.
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Property Value Description

Molecular Formula C₁₁H₂₀N₂O₄

Molecular Weight 244.29 g/mol

Exact Mass 244.1423 Da
The monoisotopic mass of the

molecule.

[M+H]⁺ (Protonated Molecule) 245.1496 m/z

The expected mass-to-charge

ratio in positive ion mode ESI-

MS.

Predicted Major Fragment Ions 189.1077 m/z

Corresponds to the loss of

isobutylene (-56 Da) from the

Boc group.

145.0971 m/z
Corresponds to the loss of the

entire Boc group (-100 Da).

101.0866 m/z

Represents the piperazine-4-

acetic acid fragment after loss

of the Boc group and

subsequent fragmentation.

87.0446 m/z

Corresponds to the

carboxymethyl piperazine

fragment.

57.0704 m/z

The tert-butyl cation, a

characteristic fragment of the

Boc group.

Experimental Protocols
A generalized protocol for the analysis of 1-Boc-4-carboxymethyl piperazine by Liquid

Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted

based on the specific instrumentation and analytical requirements.[1]

Sample Preparation
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Standard Solution: Prepare a stock solution of 1-Boc-4-carboxymethyl piperazine in a

suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

Working Solution: Dilute the stock solution with the initial mobile phase to a working

concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

From Biological Matrices (e.g., Plasma, Urine):

To 100 µL of the biological sample, add an appropriate internal standard.

Add 300 µL of cold acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler

vial.

Liquid Chromatography (LC) Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable choice.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B,

ramping up to a high percentage to elute the compound. An example gradient is as follows:

0-1 min: 5% B

1-7 min: 5% to 95% B

7-9 min: 95% B
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9-10 min: 95% to 5% B

10-12 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF,

Orbitrap).

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

Scan Mode: Full scan for identification and product ion scan (tandem MS) for structural

confirmation. For quantification, Multiple Reaction Monitoring (MRM) would be employed.

Capillary Voltage: 3.5 - 4.0 kV.

Nebulizer Gas Pressure: 1.0 - 1.5 bar.

Dry Gas Flow Rate: 4 - 6 L/min.

Dry Gas Temperature: 200 - 250 °C.

Visualizations
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates the logical workflow for the mass spectrometry analysis of 1-
Boc-4-carboxymethyl piperazine.
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Caption: A logical workflow for the LC-MS analysis of 1-Boc-4-carboxymethyl piperazine.
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Predicted Fragmentation Pathway
This diagram illustrates the predicted fragmentation pathway of protonated 1-Boc-4-
carboxymethyl piperazine in ESI-MS/MS.
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Caption: Predicted ESI-MS/MS fragmentation of 1-Boc-4-carboxymethyl piperazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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